molecular formula C13H19NO2 B1493656 1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol CAS No. 2152494-86-3

1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol

Cat. No. B1493656
CAS RN: 2152494-86-3
M. Wt: 221.29 g/mol
InChI Key: QAZLQQHAPCFXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol, also known as 1-EAMC, is a cyclic ether and a cyclobutanol derivative. It is an important compound in organic synthesis, and has been widely used in various scientific research applications.

Mechanism of Action

The mechanism of action of 1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol is not fully understood. However, it is believed that the reaction of the ethylmagnesium bromide with the 2-ethoxy-1-methylbenzene produces a nucleophilic reagent, which then reacts with the 1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol. This reaction then leads to the formation of a new compound, which can be further reacted to produce the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol are not yet fully understood. However, it has been shown to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of inflammatory mediators, and its inhibition has been linked to a decrease in inflammation. In addition, 1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol has been shown to have antioxidant activity and to be a potent inhibitor of the enzyme monoamine oxidase (MAO).

Advantages and Limitations for Lab Experiments

1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in a variety of solvents. In addition, it is soluble in water, making it suitable for use in aqueous solutions. However, 1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol is not very soluble in organic solvents, and its solubility can be further reduced when it is reacted with other compounds.

Future Directions

1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol has many potential applications in scientific research, and there are several areas of research that could be explored in the future. These include the development of new drugs, the study of enzyme inhibitors, and the synthesis of new materials. In addition, further research could be conducted on the biochemical and physiological effects of 1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol, and on its potential use as an antioxidant and as an inhibitor of monoamine oxidase.

Scientific Research Applications

1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol has been widely used in scientific research applications, such as in the synthesis of new drugs, in the study of enzyme inhibitors, and in the synthesis of new materials. It has also been used in the synthesis of new catalysts and in the study of organic reactions.

properties

IUPAC Name

1-[(2-ethoxyanilino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-16-12-7-4-3-6-11(12)14-10-13(15)8-5-9-13/h3-4,6-7,14-15H,2,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZLQQHAPCFXAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NCC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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